molecular formula C18H25IN2O3 B11092843 Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B11092843
M. Wt: 444.3 g/mol
InChI Key: REKWGLJUKCVFCO-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-[(4-IODO-2,6-DIMETHYLANILINO)CARBONYL]-1-PYRROLIDINECARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an iodo-substituted aniline moiety, and a pyrrolidine carboxylate group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and analytical applications.

Properties

Molecular Formula

C18H25IN2O3

Molecular Weight

444.3 g/mol

IUPAC Name

tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H25IN2O3/c1-11-9-13(19)10-12(2)15(11)20-16(22)14-7-6-8-21(14)17(23)24-18(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,20,22)

InChI Key

REKWGLJUKCVFCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCN2C(=O)OC(C)(C)C)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-[(4-IODO-2,6-DIMETHYLANILINO)CARBONYL]-1-PYRROLIDINECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The synthesis begins with the iodination of 2,6-dimethylaniline to form 4-iodo-2,6-dimethylaniline.

    Carbamoylation: The iodinated aniline is then reacted with a suitable carbamoylating agent to introduce the carbonyl group.

    Pyrrolidine Carboxylation: The resulting intermediate is further reacted with pyrrolidine and tert-butyl chloroformate to form the final product.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may

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